molecular formula C7H15NO B6237395 4,4-dimethylpiperidin-3-ol CAS No. 955082-91-4

4,4-dimethylpiperidin-3-ol

Cat. No.: B6237395
CAS No.: 955082-91-4
M. Wt: 129.20 g/mol
InChI Key: HQLSXLMTYLOKHO-UHFFFAOYSA-N
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Description

4,4-Dimethylpiperidin-3-ol is a heterocyclic organic compound with the molecular formula C7H15NO. It is a derivative of piperidine, characterized by the presence of two methyl groups at the fourth carbon and a hydroxyl group at the third carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4-Dimethylpiperidin-3-ol can be synthesized through several methods. One common approach involves the reaction of 2,5-dimethylpiperidine with ethanol to form an ethanol solution of 2,5-dimethylpiperidine. This solution is then treated with hydrochloric acid under heating to produce the hydrochloride salt. The final step involves neutralizing the hydrochloride salt with a base to yield this compound .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethylpiperidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,4-Dimethylpiperidin-3-ol has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-dimethylpiperidin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds and interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or reduction of inflammation .

Comparison with Similar Compounds

Uniqueness: 4,4-Dimethylpiperidin-3-ol is unique due to the presence of both the hydroxyl group and the two methyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in pharmaceutical research .

Properties

CAS No.

955082-91-4

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

4,4-dimethylpiperidin-3-ol

InChI

InChI=1S/C7H15NO/c1-7(2)3-4-8-5-6(7)9/h6,8-9H,3-5H2,1-2H3

InChI Key

HQLSXLMTYLOKHO-UHFFFAOYSA-N

Canonical SMILES

CC1(CCNCC1O)C

Purity

95

Origin of Product

United States

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